molecular formula C22H19ClFN5O B2507800 N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1251694-42-4

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2507800
CAS No.: 1251694-42-4
M. Wt: 423.88
InChI Key: QBBOTCCZESBTMV-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Studies investigate its effects on cellular processes and its potential as a tool for probing biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with 4-methylphenyl-substituted pyridazine precursors under acidic or basic conditions.

    Introduction of the 2-chloro-4-fluorophenyl group: This step is achieved through a nucleophilic substitution reaction, where the triazolopyridazine core reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the propanamide moiety: The final step involves the amidation reaction, where the intermediate product reacts with propanoyl chloride in the presence of a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of triazolopyridazine and substituted phenyl groups sets it apart from other compounds, providing a unique scaffold for drug development and materials science applications.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O/c1-14-2-4-15(5-3-14)19-8-9-20-26-27-21(29(20)28-19)10-11-22(30)25-13-16-6-7-17(24)12-18(16)23/h2-9,12H,10-11,13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBOTCCZESBTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=C(C=C(C=C4)F)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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